molecular formula C25H22N2O6 B051465 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid CAS No. 270062-88-9

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid

Cat. No. B051465
M. Wt: 446.5 g/mol
InChI Key: HBORLQMDGYDDBJ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid is a compound used primarily in the field of peptide synthesis. It's part of a class of compounds known for their role in solid-phase peptide synthesis (SPPS), particularly for protecting amino acids during the synthesis process (Bradley & Mittoo, 2003).

Synthesis Analysis

The synthesis of compounds similar to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid involves multiple steps, including the use of photocleavable linkers for solid-phase synthesis. These linkers are crucial for the efficient release of peptides from solid supports (Kim et al., 2013).

Molecular Structure Analysis

The molecular structure of this compound and its analogs is critical for their function in peptide synthesis. The fluorenyl group, in particular, plays a key role in the protection of amino acids during synthesis. The structure ensures stability under normal synthesis conditions and allows for specific reactions under controlled conditions (Yang et al., 2006).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including those involving nucleophilic attacks and reduction processes. These reactions are essential for creating specific peptide bonds and structures in peptide synthesis (Seebach et al., 1990).

Physical Properties Analysis

The physical properties, such as melting points and solubility, are important for its application in peptide synthesis. For example, the melting point of a related compound was found to be 200-201°C, indicating its stability under a range of temperatures (Bradley & Mittoo, 2003).

Chemical Properties Analysis

Chemically, compounds like (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid are characterized by their reactivity and interaction with other molecules in peptide synthesis. Their ability to form stable compounds under specific conditions makes them valuable in synthetic chemistry (Weitzberg et al., 1991).

Scientific Research Applications

Biomarker Studies in Tobacco-Related Cancer Research

Research involving the measurement of human urinary carcinogen metabolites highlights the importance of similar complex organic molecules in obtaining crucial information about tobacco and cancer. Compounds like "(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid" could potentially serve as biomarkers or key components in synthesizing biomarkers for evaluating exposure to carcinogens in tobacco products (Hecht, 2002).

Drug Synthesis and Medical Applications

The compound's structure suggests it could be used in drug synthesis, leveraging its carboxyl and amino functionalities for creating novel pharmaceuticals. A review on biomass-derived levulinic acid, for instance, illustrates the versatility of carboxyl-functionalized compounds in medicine, indicating potential pathways for utilizing such molecules in cancer treatment, medical materials, and more (Zhang et al., 2021).

Advanced Oxidation Processes for Environmental Remediation

Compounds with intricate structures are often examined for their degradation pathways using advanced oxidation processes (AOPs), aiming to mitigate environmental contamination. Research on the degradation of acetaminophen, a compound with distinct functionalities, showcases how such methodologies could apply to the environmental processing of similar complex molecules (Qutob et al., 2022).

Nutritional and Agricultural Applications

The presence of specific functional groups in the compound suggests its potential utility in nutritional and agricultural research, similar to how methionine sources are evaluated for their bioefficacy in animal feeds. The compound's structural features might inform studies on amino acid bioavailability or the development of new feed additives (Vázquez-Añón et al., 2017).

Material Science and Functionalization Techniques

The compound's complex structure, featuring a fluorine moiety and a protected amino group, aligns with research interests in material science, particularly for surface functionalization or the creation of hybrid materials. Studies on phosphonic acid applications, for instance, highlight the potential of such molecules in designing bioactive materials or in the functionalization of surfaces for various applications (Sevrain et al., 2017).

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-nitrophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c28-24(29)14-17(13-16-9-11-18(12-10-16)27(31)32)26-25(30)33-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,26,30)(H,28,29)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBORLQMDGYDDBJ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701141066
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-nitrobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid

CAS RN

270062-88-9
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-nitrobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270062-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-nitrobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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